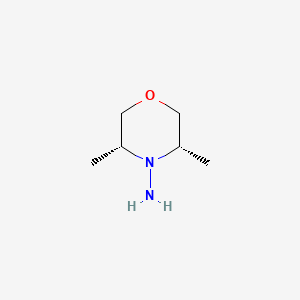

(3R,5S)-3,5-dimethylmorpholin-4-amine

Description

The (3R,5S)-3,5-dimethylmorpholin-4-amine Scaffold: Context within Nitrogen-Containing Heterocycles Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 75% of drugs approved by the FDA containing such structures. openmedicinalchemistryjournal.comnih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a key interaction for therapeutic efficacy. nih.gov The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a particularly important scaffold found in numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgresearchgate.net

The this compound scaffold introduces specific stereochemical complexity. The "3R,5S" designation refers to the specific spatial arrangement of the two methyl groups on the morpholine ring, creating a cis relationship. This defined stereochemistry is crucial as different enantiomers and diastereomers of a molecule can have vastly different biological activities. The N-amino group (an amine attached to the ring nitrogen) further enhances the molecule's chemical versatility, making it a valuable building block in the synthesis of more complex molecules.

The significance of this scaffold lies in its potential to serve as a chiral precursor or catalyst in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. The rigid conformation of the dimethylmorpholine ring, combined with the reactivity of the N-amino group, makes it an attractive target for researchers developing new synthetic methodologies.

Stereochemical Importance and Research Challenges in Chiral Morpholine Synthesis

The synthesis of chiral molecules with high optical purity is a major challenge in organic chemistry. scirea.org For morpholine derivatives, achieving stereocontrol at multiple centers, such as the C3 and C5 positions in this compound, presents a significant hurdle. The primary challenge lies in developing synthetic routes that are highly stereoselective, meaning they produce the desired stereoisomer in high excess over other possible isomers. scirea.orgrsc.org

Several strategies are employed to overcome these challenges:

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in a reaction. scirea.org For morpholines, this could involve catalytic asymmetric halocyclization or the use of chiral starting materials derived from the "chiral pool," such as amino acids. rsc.orgnih.gov

Diastereoselective Synthesis: This approach focuses on controlling the relative stereochemistry between two or more stereocenters. For instance, electrophile-induced ring closures of precursors like 2-(allyloxymethyl)aziridines have been used to create cis-3,5-disubstituted morpholines. nih.gov

Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters.

A key difficulty in working with chiral amines is the phenomenon of pyramidal or nitrogen inversion, where the nitrogen atom and its substituents rapidly flip between two enantiomeric forms, leading to racemization. libretexts.org However, in a constrained ring system like morpholine, this inversion can be slowed, and in quaternary amines (where the nitrogen is bonded to four non-hydrogen atoms), it is prevented entirely. libretexts.org The synthesis of N-aminomorpholines adds another layer of complexity, requiring methods that are compatible with the reactive N-N bond.

The development of robust and efficient methods for the stereoselective synthesis of chiral morpholines remains an active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. scirea.orgrsc.org

Role of Chiral Amines, including this compound, in Contemporary Organic Chemistry Research

Chiral amines are indispensable tools in modern organic synthesis. acs.org Their applications are broad, serving as chiral auxiliaries, resolving agents for racemic mixtures, and, most notably, as organocatalysts. Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis.

Chiral amines function as catalysts by forming transient, reactive intermediates with substrates. alfachemic.com For example:

Enamine Catalysis: Secondary amines react with aldehydes or ketones to form enamines, which are nucleophilic and can participate in a variety of asymmetric reactions, such as Michael additions. alfachemic.comnih.gov While pyrrolidine-based catalysts are often more reactive, research into morpholine-based catalysts is ongoing. nih.gov

Iminium Ion Catalysis: Chiral amines can form iminium ions with α,β-unsaturated carbonyl compounds, lowering their LUMO energy and activating them for nucleophilic attack in reactions like the Diels-Alder reaction. alfachemic.com

Chiral Brønsted Bases: Chiral amines can act as bases, selectively removing a proton to generate a chiral intermediate that then reacts enantioselectively.

While specific catalytic applications for this compound are not yet widely documented in mainstream literature, its structure suggests significant potential. The N-amino group provides a unique site for interaction and catalysis. Such N-amino heterocycles can be precursors for generating reactive nitrogen-centered species or can act as bidentate ligands in metal-catalyzed reactions. The defined stereochemistry of the (3R,5S)-dimethylmorpholine backbone is ideal for creating a well-defined chiral environment around a catalytic center, which is essential for achieving high levels of enantioselectivity. acs.org The continued exploration of such chiral N-amino heterocycles is expected to yield novel and efficient catalysts for asymmetric synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R,5S)-3,5-dimethylmorpholin-4-amine |

InChI |

InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+ |

InChI Key |

BERKOVZFCSNAEZ-OLQVQODUSA-N |

Isomeric SMILES |

C[C@@H]1COC[C@@H](N1N)C |

Canonical SMILES |

CC1COCC(N1N)C |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for 3r,5s 3,5 Dimethylmorpholin 4 Amine and Derivatives

Enantioselective and Diastereoselective Cyclization Strategies for Morpholine (B109124) Ring Formation

The construction of the morpholine ring with precise control over its stereocenters is paramount. Key strategies include building from chiral precursors, performing asymmetric transformations on prochiral substrates, and stereospecific ring-closing reactions.

Utilization of Chiral Precursors (e.g., aminoalcohols) and Controlled Stereocenter Formation

A foundational strategy for synthesizing chiral morpholines involves starting with enantiomerically pure precursors, where the stereocenters are already established. Chiral amino alcohols are particularly effective starting materials for producing cis-3,5-disubstituted morpholines. e3s-conferences.org A multi-step synthesis can be employed where the key step is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. e3s-conferences.org

This methodology allows for the creation of a diverse array of enantiopure cis-3,5-disubstituted morpholines, which are otherwise difficult to produce. e3s-conferences.org The general approach involves protecting a commercially available chiral amino alcohol, followed by etherification. Subsequent deprotection and N-arylation or N-alkenylation sets up the precursor for the critical Pd-catalyzed intramolecular cyclization, which forms the morpholine ring. e3s-conferences.org

Table 1: General Synthetic Sequence for cis-3,5-Disubstituted Morpholines

| Step | Reaction | Purpose | Typical Yield |

|---|---|---|---|

| 1 | N-protection of chiral amino alcohol | Protect the amine functionality | High |

| 2 | O-allylation | Introduce the second fragment for cyclization | Good |

| 3 | N-deprotection & N-arylation/alkenylation | Prepare the precursor for Pd-catalyzed coupling | Moderate to Good |

Asymmetric Hydrogenation and Transfer Hydrogenation Approaches in Morpholine Synthesis

Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for creating chiral molecules. nih.gov This strategy can be applied to the synthesis of chiral morpholines by hydrogenating a prochiral unsaturated morpholine precursor (a dehydromorpholine). This "after cyclization" approach generates the desired stereocenter with high efficiency. nih.govrsc.org

Specifically, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand (such as SKP-Rh) has been shown to produce a variety of chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgresearchgate.net While many examples focus on creating the 2-stereocenter, the principle is a highly desired catalytic method for accessing various chiral morpholines. rsc.orgajchem-b.com The reaction can be performed on a gram scale, demonstrating its utility for preparing significant quantities of key intermediates for bioactive compounds. nih.gov

Table 2: Asymmetric Hydrogenation of Dehydromorpholines for Chiral Morpholine Synthesis

| Catalyst System | Substrate Type | Solvent | Enantiomeric Excess (ee) | Yield | Citation(s) |

|---|---|---|---|---|---|

| SKP-Rh complex | 2-Substituted Dehydromorpholine | Ethyl Acetate | Up to 99% | Quantitative | rsc.org, nih.gov |

Nucleophilic Ring-Opening of Chiral Activated Aziridines and Azetidines for Chiral Morpholines

A highly regio- and stereoselective strategy for synthesizing substituted, nonracemic morpholines involves the SN2-type ring-opening of activated aziridines. acs.orgnih.gov This method proceeds by reacting a chiral N-activated aziridine (B145994) with a suitable halogenated alcohol in the presence of a Lewis acid, such as copper(II) triflate. acs.orgresearchgate.net This step generates a haloalkoxy amine intermediate. Subsequent base-mediated intramolecular ring closure affords the desired chiral morpholine in high yield and with high enantioselectivity. acs.orgnih.gov

The reaction mechanism involves the coordination of the Lewis acid to the aziridine nitrogen, which activates the ring for nucleophilic attack by the haloalcohol. acs.org This SN2 pathway ensures a predictable stereochemical outcome. This versatile methodology can be used to synthesize a variety of 2-substituted, 2,3-disubstituted, and 2,6-disubstituted morpholines. acs.org A similar strategy employing chiral activated azetidines can be used to synthesize homomorpholines and other higher homologues. acs.orgnih.govrsc.org Gold(I) catalysts have also been employed to catalyze a tandem nucleophilic ring-opening and cycloisomerization of aziridines with propargyl alcohols to construct morpholine derivatives. mdpi.comrsc.org

Palladium-Catalyzed Amination and Cross-Coupling Reactions for N-Substitution

Once the chiral morpholine core is synthesized, further functionalization is often required. Palladium-catalyzed reactions are powerful tools for forming C-N and C-C bonds, enabling the introduction of the N-amino group and the integration of the morpholine scaffold into larger, more complex molecules.

Buchwald-Hartwig Amination Strategies for Morpholine-4-amine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org To form the target (3R,5S)-3,5-dimethylmorpholin-4-amine, a variation of this reaction would be required, coupling the synthesized (3R,5S)-3,5-dimethylmorpholine with an ammonia (B1221849) equivalent or a protected hydrazine (B178648).

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Several generations of catalyst systems have been developed to improve efficiency and scope. wikipedia.org For coupling secondary cyclic amines like morpholine, catalyst systems involving ligands such as XantPhos or BINAP have proven effective. wikipedia.orgresearchgate.net The choice of base, solvent, and reaction conditions is crucial for achieving high yields. libretexts.org Mechanochemical (ball-milling) methods have also been developed for the Buchwald-Hartwig amination of secondary amines, offering an operationally simple and solvent-less option. rsc.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination with Morpholine

| Pd Catalyst | Ligand | Base | Solvent | Application | Citation(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 1,4-Dioxane | Coupling with bromo-benzoquinazolinones | researchgate.net |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | General coupling with aryl bromides | wikipedia.org |

| Pd PEPPSI | None | K₃PO₄ | None (Ball-milling) | Coupling with aryl halides | rsc.org |

Suzuki Cross-Coupling in the Context of (3R,5S)-3,5-dimethylmorpholine Integration into Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. harvard.edumdpi.com This reaction is instrumental in synthetic chemistry for building complex molecular architectures, including many pharmaceuticals. mdpi.comresearchgate.net

To integrate the (3R,5S)-3,5-dimethylmorpholine scaffold into a larger molecule, the morpholine derivative must first be incorporated into a structure bearing either a boronic acid (or ester) or a halide. For instance, a common strategy involves the synthesis of a morpholino-substituted aryl or heteroaryl halide. This functionalized scaffold can then participate in a Suzuki coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids. mdpi.com This approach allows for the late-stage introduction of molecular diversity. The reaction is typically catalyzed by a Pd(0) species and requires a base to facilitate the transmetalation step. harvard.edu

A study on the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines demonstrated this principle effectively. A morpholino-substituted 3-bromo-pyrimidine was successfully coupled with various aromatic and heteroaromatic boronic acids using an XPhos-based palladium catalyst, affording the desired products in good to excellent yields. mdpi.com

Table 4: Suzuki Cross-Coupling of a Morpholine-Substituted Heterocycle

| Boronic Acid | Catalyst System | Base | Yield | Citation |

|---|---|---|---|---|

| p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 91% | mdpi.com |

| 2-Thienylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 79% | mdpi.com |

| 3-Pyridinylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 91% | mdpi.com |

Novel Synthetic Routes to Related Chiral Morpholin-4-amine Scaffolds (e.g., Stannyl Amine Protocol)

The synthesis of structurally complex chiral morpholines necessitates the development of innovative and versatile chemical transformations. Among these, the Stannyl Amine Protocol (SnAP) has emerged as a significant methodology for the construction of C-substituted morpholines and other N-heterocycles. orgsyn.orgresearchgate.net This protocol facilitates the conversion of aldehydes and ketones into a variety of N-unprotected heterocycles, providing a direct route to scaffolds that are of high interest in medicinal chemistry. researchgate.netacs.org

The SnAP methodology is predicated on the use of stannylamine reagents, such as 1-((tributylstannyl)methoxy)propan-2-amine, which can be prepared from readily available starting materials like DL-alaninol. orgsyn.org The protocol typically involves the condensation of the SnAP reagent with an aldehyde or ketone to form an intermediate, which then undergoes cyclization, often promoted by a Lewis acid like copper(II) triflate (Cu(OTf)₂), to yield the desired morpholine derivative. orgsyn.orgthieme-connect.com This one-step approach is operationally simple and allows for the formation of diverse morpholine cores from various cyclic ketones, leading to the creation of saturated, spirocyclic N-heterocycles. acs.orgthieme-connect.com

A key advantage of the SnAP methodology is its ability to generate N-unprotected products, which are valuable intermediates for further functionalization. researchgate.net The protocol has been successfully applied to a range of substrates, including functionalized aldehydes and ketones. orgsyn.orgacs.org For instance, the reaction between 1-((tributylstannyl)methoxy)propan-2-amine and 2-chloro-4-fluorobenzaldehyde (B1630644) yields (±)-cis-3-(2-chloro-4-fluorophenyl)-5-methylmorpholine in good yield. orgsyn.org

Below is a summary of a typical reaction using the Stannyl Amine Protocol.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1-((Tributylstannyl)methoxy)propan-2-amine | 2-Chloro-4-fluorobenzaldehyde | Cu(OTf)₂, 2,6-lutidine | (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine | 65% | orgsyn.org |

| SnAP Reagent | Cyclic Ketone | Copper(II) triflate, Hexafluoroisopropanol | Spirocyclic Morpholine | Moderate | thieme-connect.com |

Despite its utility, a significant drawback of the SnAP methodology is its reliance on highly toxic organotin reagents, which raises environmental and safety concerns. thieme-connect.com This limitation underscores the ongoing need for the development of catalytic variants or alternative protocols that avoid such hazardous materials. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is critical for developing environmentally sustainable and economically viable manufacturing processes. nih.gov Key objectives include reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and enhancing atom economy. chim.it

One sustainable approach involves redesigning traditional multi-step syntheses of morpholines. A common route to morpholines involves the conversion of 1,2-amino alcohols using reagents like chloroacetyl chloride, which typically requires three steps: amide bond formation, cyclization to a morpholinone, and a subsequent reduction using boron or aluminum hydrides. chemrxiv.org This process generates significant waste. A greener alternative utilizes ethylene (B1197577) sulfate (B86663) in a simple, high-yielding, one or two-step redox-neutral protocol. chemrxiv.org This method avoids the reduction step and eliminates the associated metal hydride waste, representing a significant improvement in environmental performance. chemrxiv.org

| Parameter | Traditional Method (Chloroacetyl Chloride) | Green Alternative (Ethylene Sulfate) |

|---|---|---|

| Number of Steps | 3 | 1-2 |

| Key Reagents | Chloroacetyl chloride, Base, Hydride reducing agent (e.g., borane (B79455), aluminum hydride) | Ethylene sulfate, tBuOK |

| Reaction Type | Acylation, Cyclization, Reduction | SN2 Alkylation, Cyclization (Redox Neutral) |

| Key Byproducts/Waste | Metal salts from reduction | Fewer byproducts; avoids hydride reagents |

| Green Advantage | - | Fewer steps, redox neutral, eliminates hazardous reducing agents. chemrxiv.org |

Further advancements in green synthetic methodologies include the use of alternative energy sources like microwave irradiation and sonochemistry. nih.govnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, decrease the required volume of solvents, and often leads to higher yields and cleaner reactions. chim.it This technique aligns with green chemistry principles by saving energy and improving process efficiency. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers another powerful tool for green synthesis. nih.govresearchgate.net Sonochemical methods can facilitate reactions in environmentally benign solvents, such as water, thereby reducing reliance on toxic organic solvents. nih.gov For the synthesis of 1,3,5-triazine (B166579) derivatives containing morpholine moieties, sonochemical protocols have been shown to produce high yields in as little as five minutes. nih.govresearchgate.net An analysis using the DOZN™ 2.0 tool, which evaluates processes against the 12 principles of green chemistry, revealed that a developed sonochemical method was significantly "greener" than its classical counterpart. nih.gov These sustainable techniques offer promising pathways for the efficient and environmentally responsible synthesis of chiral morpholine scaffolds. nih.govnih.gov

Chemical Reactivity, Functionalization, and Derivatization Studies of 3r,5s 3,5 Dimethylmorpholin 4 Amine

Reactivity of the Exocyclic Amine (N-4) and Nitrogen-Centered Functionalizations

The primary amino group attached to the morpholine (B109124) nitrogen (N-4) is the most nucleophilic and reactive site in the molecule, making it a prime target for a variety of chemical transformations. Its reactivity is analogous to that of other hydrazine (B178648) derivatives and N-amino heterocycles.

The exocyclic amine of (3R,5S)-3,5-dimethylmorpholin-4-amine can readily undergo N-alkylation and N-acylation reactions, which are fundamental for building more complex molecular architectures. These reactions typically proceed via nucleophilic substitution, where the lone pair of electrons on the terminal nitrogen atom attacks an electrophilic carbon center.

N-Alkylation can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting acid. amazonaws.comyoutube.comwikipedia.orgresearchgate.net The choice of reaction conditions can influence the extent of alkylation, allowing for the synthesis of mono- or di-alkylated products. For instance, reaction with one equivalent of an alkyl halide would be expected to yield the corresponding secondary amine, while an excess of the alkylating agent could lead to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation involves the reaction of the N-4 amine with acylating agents like acyl chlorides or acid anhydrides. semanticscholar.orggoogle.comchemguide.co.ukreddit.com These reactions are typically rapid and high-yielding, providing stable amide derivatives. The resulting N-acyl compounds can serve as key intermediates in the synthesis of a wide range of functional molecules.

Below is a representative table of potential N-alkylation and N-acylation reactions of this compound.

| Reagent | Product | Reaction Type |

| Benzyl bromide | (3R,5S)-N-benzyl-3,5-dimethylmorpholin-4-amine | N-Alkylation |

| Acetyl chloride | (3R,5S)-N-acetyl-3,5-dimethylmorpholin-4-amine | N-Acylation |

| Methyl iodide (excess) | (3R,5S)-3,5-dimethyl-4-(trimethylammonio)morpholine iodide | Exhaustive N-Methylation |

| Benzoyl chloride | (3R,5S)-N-benzoyl-3,5-dimethylmorpholin-4-amine | N-Acylation |

The presence of the N-amino group allows for the construction of various N-heterocyclic derivatives through condensation reactions. A notable example is the reaction with 1,3-dicarbonyl compounds to form substituted pyridazines. liberty.eduorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org This transformation typically proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyridazine (B1198779) ring. This synthetic route provides access to a class of heterocycles with known biological activities.

Furthermore, the reactive N-4 amine can be utilized for the conjugation of this compound to other molecules of interest, such as peptides, fluorophores, or solid supports. This is often achieved through the formation of stable amide or urea (B33335) linkages.

Stereodirecting Effects of the Chiral Morpholine Ring in Controlled Chemical Transformations

The chiral nature of the (3R,5S)-3,5-dimethylmorpholine ring can exert significant stereochemical control in reactions occurring at the exocyclic amine or at other positions of the molecule. This stereodirecting effect arises from the fixed spatial orientation of the methyl groups, which can influence the approach of reagents and stabilize certain transition states over others.

In reactions involving the formation of a new stereocenter, the chiral morpholine scaffold can act as a chiral auxiliary, inducing diastereoselectivity. researchgate.netnih.govsigmaaldrich.com For example, in the alkylation or acylation of the N-4 amine with a prochiral electrophile, the (3R,5S)-dimethylmorpholine moiety can favor the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the reactants, the solvent, and the reaction temperature. This principle is widely used in asymmetric synthesis to control the stereochemical outcome of reactions. semanticscholar.orgrsc.orgnih.gov

The table below illustrates hypothetical diastereoselective reactions where the chiral morpholine ring of this compound directs the stereochemical outcome.

| Reagent | Potential Diastereomeric Products | Expected Outcome |

| (R)-2-Bromopropionyl chloride | (R)-N-((R)-2-bromopropionyl)- and (S)-N-((R)-2-bromopropionyl)-(3R,5S)-3,5-dimethylmorpholin-4-amine | Formation of a mixture of diastereomers, with one being favored due to the influence of the chiral morpholine ring. |

| Chiral aldehyde (e.g., (R)-glyceraldehyde) followed by reduction | Diastereomeric amino alcohols | Diastereoselective formation of one amino alcohol isomer. |

Selective Functionalization of the Morpholine Ring System

While the exocyclic amine is the most reactive site, the morpholine ring itself can be selectively functionalized under specific conditions. This allows for further structural diversification of the this compound scaffold.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the modification of heterocyclic rings. nih.govrsc.org For the (3R,5S)-3,5-dimethylmorpholine ring, the C-H bonds at the C-3 and C-5 positions, being adjacent to the nitrogen and oxygen atoms, are activated towards certain types of functionalization reactions. Transition-metal-catalyzed C-H activation can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at these positions. nih.govmdpi.com The directing effect of the N-4 amino group or its derivatives could potentially be exploited to achieve regioselective functionalization.

To facilitate biological studies and for use in diagnostic applications, spectroscopic tags and probes can be introduced onto the this compound molecule.

Spectroscopic Tags: Fluorescent dyes can be covalently attached to the molecule, typically through the N-4 amine, to create fluorescent probes. nih.govfigshare.comacs.orgresearchgate.net These labeled molecules can be used for imaging and tracking purposes in biological systems. The choice of fluorophore can be tailored to the specific application, with a wide range of excitation and emission wavelengths available.

Probes for Research Applications: Biotinylation, the attachment of a biotin (B1667282) molecule, is a common strategy for creating probes for affinity-based purification and detection of interacting biomolecules. acs.orgnih.govnih.govresearchgate.net The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for the selective capture of the biotinylated morpholine derivative and any associated binding partners.

The following table provides examples of how spectroscopic tags and probes could be introduced onto the this compound scaffold.

| Tag/Probe | Attachment Chemistry | Application |

| Fluorescein isothiocyanate (FITC) | Reaction with the N-4 amine to form a thiourea (B124793) linkage. | Fluorescent labeling for cellular imaging. |

| Biotin-NHS ester | Reaction with the N-4 amine to form a stable amide bond. | Creation of a biotinylated probe for affinity pulldown assays. |

Computational Chemistry and Theoretical Investigations of 3r,5s 3,5 Dimethylmorpholin 4 Amine

Quantum Chemical Calculations of Electronic Structure, Conformation, and Chirality

No information was found regarding quantum chemical calculations specifically performed on (3R,5S)-3,5-dimethylmorpholin-4-amine.

Analysis of Diastereomeric and Enantiomeric Conformations and Energy Minima

There are no available studies detailing the analysis of diastereomeric and enantiomeric conformations or the corresponding energy minima for this compound.

Frontier Molecular Orbital (FMO) Theory Applications to Predict Reactivity

Literature detailing the application of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound could not be located.

Molecular Dynamics Simulations of Intermolecular Interactions with Target Systems (Non-Clinical)

No records of molecular dynamics simulations investigating the intermolecular interactions of this compound with any target systems were identified.

Mechanistic Insights into Stereoselective Transformations via Computational Modeling

There is no available research that provides mechanistic insights into stereoselective transformations involving this compound through computational modeling.

Applications As a Chiral Building Block, Ligand, and Catalyst in Advanced Organic Synthesis

Utilization in Asymmetric Synthesis of Complex Molecules

Asymmetric synthesis is a cornerstone of modern drug discovery and materials science, relying on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries and scaffolds are fundamental tools in this field.

Role as a Chiral Auxiliary for Inducing Stereoselectivity in Reaction Pathways

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific stereoisomer. After the desired stereochemistry has been established, the auxiliary is removed. Despite the potential of (3R,5S)-3,5-dimethylmorpholin-4-amine to serve as a chiral auxiliary due to its defined stereocenters, there is no documented evidence of its use in this capacity to induce stereoselectivity in any reaction pathways.

Incorporation into Bioactive Molecule Scaffolds for Structure-Activity Relationship (SAR) Studies

The incorporation of novel chiral fragments into bioactive molecules is a common strategy in medicinal chemistry to probe and understand structure-activity relationships (SAR). These studies are crucial for optimizing the potency and selectivity of drug candidates. However, a review of the existing literature does not indicate that this compound has been incorporated into any bioactive scaffolds for the purpose of conducting SAR studies.

Design and Evaluation of this compound-Derived Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a key driver of innovation in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency.

Applications in Metal-Catalyzed Asymmetric Transformations (e.g., Borane (B79455) Reductions of Ketones)

Chiral ligands coordinate to metal centers to create a chiral environment that can discriminate between enantiotopic faces of a substrate. This is particularly important in reactions such as the borane reduction of ketones, where the formation of a specific alcohol enantiomer is desired. There are no published reports on the design, synthesis, or application of ligands derived from this compound for any metal-catalyzed asymmetric transformations, including the borane reduction of ketones.

Organocatalytic Applications for Enantioselective Processes

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. While the structure of this compound is suggestive of potential organocatalytic activity, there is no research available that describes its use in any enantioselective organocatalytic processes.

Development of Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel probes with unique functionalities is essential for advancing our understanding of complex biological processes. A thorough search of the chemical biology literature reveals no instances of this compound being developed or utilized as a chemical probe or as a tool for mechanistic studies.

Molecular and Cellular Biological Research Investigations of 3r,5s 3,5 Dimethylmorpholin 4 Amine Containing Scaffolds Non Clinical Focus

In Vitro Target Engagement and Binding Affinity Studies

Scaffolds incorporating the (3R,5S)-3,5-dimethylmorpholine moiety have been identified as potent inhibitors of kinases, particularly within the phosphoinositide 3-kinase (PI3K) family and the mechanistic target of rapamycin (B549165) (mTOR). acs.orgunimi.it The binding of these compounds to the ATP-binding site of these kinases is characterized by specific molecular interactions that are crucial for their affinity and selectivity. acs.orgnih.gov

A pivotal interaction for both mTOR and PI3K binding is the formation of a hydrogen bond between the oxygen atom of the morpholine (B109124) ring and the backbone amide of a valine residue in the hinge region of the kinase domain. acs.orgnih.gov This key residue is Val2240 in mTOR and Val851 in PI3Kα. acs.orgnih.gov In addition to this hydrogen bond, the (3R,5S)-3,5-dimethylmorpholine group itself typically orients towards a solvent-exposed region of the ATP-binding pocket. acs.org In mTOR, this orientation allows for stabilizing hydrophobic interactions between one of the methyl groups of the dimethylmorpholine moiety and the side chain of Met2345. acs.org This specific interaction is considered important for stabilizing the inhibitor-kinase complex. acs.org

Computational modeling and X-ray crystallography have shown that the ATP-binding pocket of mTOR is wider than that of PI3Kα, which can accommodate bulkier substituents. acs.orgacs.org The use of sterically hindered morpholines, such as (3R,5S)-3,5-dimethylmorpholine, has been a strategy to enhance selectivity for mTOR over PI3Kα. acs.orgunimi.it A superimposition of the mTOR and PI3Kα ATP-binding pockets reveals that the orientation of Met772 in PI3Kα can cause steric clashes with highly hindered morpholine substituents, thereby reducing binding affinity to PI3Kα while maintaining potent mTOR inhibition. acs.org

The binding affinities of several compounds containing the (3R,5S)-3,5-dimethylmorpholine scaffold have been quantified. For example, the compound PQR626, which features this moiety, demonstrates a high potency for mTOR kinase with a binding constant (Kᵢ) of 3.6 nM, alongside an 80-fold selectivity over PI3Kα. acs.orgunimi.it Another compound from a different series, designated as compound 35, also containing the cis-3,5-dimethylmorpholine group, showed high in vitro potency for mTOR. acs.org

Binding Affinity of (3R,5S)-3,5-dimethylmorpholine Containing Compounds

| Compound | Target Kinase | Binding Affinity (Kᵢ, nM) | Selectivity (mTOR/PI3Kα) |

|---|---|---|---|

| PQR626 (Compound 8) | mTOR | 3.6 | ~80-fold |

| PQR626 (Compound 8) | PI3Kα | 288 | |

| Compound 4 | mTOR | 4.7 | ~100-fold |

| Compound 4 | PI3Kα | 470 | |

| Compound 20 (symmetric cis-3,5-dimethylmorpholine) | mTOR | 40 | N/A |

| Compound 20 (symmetric cis-3,5-dimethylmorpholine) | p110α (PI3Kα) | 31 |

The inhibitory activity of compounds containing the (3R,5S)-3,5-dimethylmorpholin-4-amine scaffold is typically evaluated through in vitro enzymatic assays. researchgate.netmdpi.com A common method employed is the time-resolved Förster resonance energy transfer (TR-FRET) displacement assay. researchgate.net This type of assay is used to determine the binding of the compounds to the ATP-binding site of the target kinases, such as mTOR and p110α, allowing for the calculation of IC₅₀ values (the concentration of an inhibitor that reduces the enzyme activity by half). researchgate.net

Another widely used method is the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the enzymatic reaction. mdpi.com By measuring the reduction in ADP formation in the presence of the inhibitor, its potency can be determined. These assays are crucial for understanding the kinetics of inhibition and confirming that the compounds act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates. mdpi.com The results from these enzymatic assays provide key data, such as Kᵢ values, which are fundamental for structure-activity relationship studies and lead optimization. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition and Specificity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of kinase inhibitors built upon the (3R,5S)-3,5-dimethylmorpholine scaffold. nih.gov These investigations involve the systematic modification of the molecule to understand how different chemical groups influence biological activity. mdpi.com

SAR studies have delineated several key pharmacophoric features for mTOR/PI3K inhibitors containing a morpholine moiety. acs.org A critical feature is the morpholine oxygen, which acts as a hydrogen bond acceptor, interacting with the hinge region backbone amide of Val2240 in mTOR or Val851 in PI3Kα. acs.orgnih.gov

The substitution pattern on the morpholine ring itself is a major determinant of both potency and selectivity. acs.org Specifically, the use of sterically hindered morpholines, such as 3,3-dimethylmorpholine (B1315856) and (3S,5R)-3,5-dimethylmorpholine, has been shown to enhance selectivity for mTOR over PI3Kα. acs.org This selectivity arises from the narrower ATP-binding pocket of PI3Kα, which creates steric hindrance with bulkier substituents. acs.org The (3S,5R)-3,5-dimethylmorpholine moiety points towards the solvent-exposed region, where hydrophobic interactions, for example with Met2345 in mTOR, can further stabilize the binding. acs.org

Based on SAR insights, extensive libraries of analogues with different morpholine substitutions have been synthesized to fine-tune selectivity. acs.orgresearchgate.net For instance, replacing the (3R,5S)-3,5-dimethylmorpholine with less sterically hindered groups or bridged-morpholine derivatives often results in poor cellular activity. acs.org However, certain substitutions, like 3-oxa-8-azabicyclo[3.2.1]octane, can maintain significant mTOR affinity. acs.org

Comparing asymmetric versus symmetric substitution patterns has also been explored. In one study, an asymmetric compound (32) with one (S)-3-methylmorpholine was found to be 5-fold more potent against mTOR than its symmetric counterpart (17) bearing two (S)-3-methylmorpholine groups. acs.org Conversely, a symmetric compound (20) with two cis-3,5-dimethylmorpholine moieties showed high affinity for both mTOR and p110α. acs.org This highlights that subtle changes in the morpholine substitution can significantly modulate the selectivity profile between mTOR and PI3K isoforms. acs.org

SAR of Morpholine Substitutions on Cellular Activity

| Compound | Morpholine Substitution | pPKB/Akt IC₅₀ (nM) | pS6 IC₅₀ (nM) | mTOR Kᵢ (nM) |

|---|---|---|---|---|

| 8 | (3S,5R)-3,5-dimethylmorpholine | 96 | 71 | 3.6 |

| 4 | 3,3-dimethylmorpholine | 191 | 61 | 4.7 |

| 19 | 3-oxa-8-azabicyclo[3.2.1]octane | 157 | 282 | 13 |

| 17 (symmetric) | (S)-3-methylmorpholine | 248 | 283 | 137 |

| 32 (asymmetric) | (S)-3-methylmorpholine | N/A | N/A | 25.5 |

Mechanistic Investigations of Cellular Pathway Modulation (e.g., mTOR Pathway Regulation)

Compounds containing the this compound scaffold function as mTOR kinase inhibitors (TORKi), targeting the ATP-binding site to inhibit the functions of both mTORC1 and mTORC2 complexes. unimi.it The mechanistic target of rapamycin (mTOR) pathway is a critical cellular signaling node that regulates cell growth, proliferation, and survival. researchgate.net

The cellular efficacy and mechanism of action of these inhibitors are assessed by measuring the phosphorylation status of key downstream effectors of the mTOR pathway. researchgate.net The phosphorylation of PKB/Akt on serine 473 (pPKB/Akt Ser473) is a well-established marker for mTORC2 activity, while the phosphorylation of the ribosomal protein S6 on serines 235/236 (pS6 Ser235/236) is a marker for mTORC1 activity. acs.orgresearchgate.net

In-cell Western assays are commonly used to quantify the levels of these phosphoproteins in cells treated with the inhibitors. acs.orgresearchgate.net Compounds such as PQR626, which incorporates the (3S,5R)-3,5-dimethylmorpholine moiety, have demonstrated potent inhibition of both pPKB/Akt and pS6 phosphorylation in A2058 melanoma cells, confirming their dual mTORC1/mTORC2 inhibitory activity in a cellular context. acs.org For example, PQR626 (compound 8) displayed IC₅₀ values of 96 nM for pPKB/Akt and 71 nM for pS6, indicating effective modulation of the mTOR signaling pathway. acs.org

Cellular Uptake and Intracellular Distribution Studies (as research probes)

A comprehensive review of available scientific literature reveals a notable absence of studies focused on the cellular uptake and intracellular distribution of scaffolds containing This compound for the specific purpose of their use as research probes. The primary research emphasis for compounds incorporating this moiety has been on their pharmacological activity, particularly as inhibitors of signaling pathways such as the PI3K/mTOR pathway.

While the cellular activity of these compounds is explored in various studies, the investigations are typically centered on their therapeutic effects and target engagement within the cell. There is a lack of published research that characterizes the specific mechanisms of their cellular entry, their rate of uptake, or their precise localization within different intracellular compartments when used as imaging or tracking agents. Consequently, detailed research findings and data tables concerning their application as research probes are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in Chemical Research

Chiral Chromatography and Advanced Spectroscopic Methods for Stereoisomer Analysis in Complex Mixtures

The analysis of stereoisomers in complex mixtures is a significant challenge that necessitates high-resolution separation techniques. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), is the cornerstone for separating enantiomers and diastereomers. For morpholine (B109124) derivatives, these methods often employ a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and enabling their separation and quantification.

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector in the stationary phase. wvu.edu Common CSPs include those based on cyclodextrins, polysaccharides, or proteins, which offer a variety of interaction mechanisms such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov In the context of (3R,5S)-3,5-dimethylmorpholin-4-amine, which is a meso compound (an achiral molecule with chiral centers), the primary chromatographic challenge would be its separation from its diastereomer, the trans-isomer.

When analyzing complex reaction mixtures, the ability to resolve all stereoisomers is critical. For instance, in the synthesis of related chiral morpholines, HPLC is often used to resolve racemic mixtures. nih.gov The effectiveness of such a separation is quantified by parameters like the separation factor (α) and the resolution factor (Rs).

Table 1: Illustrative Chiral HPLC Parameters for Separation of Morpholine-like Diastereomers

| Parameter | Value/Condition | Description |

| Column | Chiralcel OD-H (Cellulose-based CSP) | A commonly used chiral stationary phase for a wide range of compounds. |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | The solvent system that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the system. |

| Detection | UV at 220 nm | Method for detecting the compounds as they elute from the column. |

| Retention Time (t_R1) | 8.5 min | The time taken for the first diastereomer (cis) to elute. |

| Retention Time (t_R2) | 10.2 min | The time taken for the second diastereomer (trans) to elute. |

| Separation Factor (α) | 1.20 | A measure of the relative retention of the two isomers. |

| Resolution Factor (Rs) | 1.85 | A quantitative measure of the degree of separation between the two peaks. |

Beyond chromatography, advanced spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to distinguish between enantiomers. The reaction of the amine with the chiral agent forms diastereomeric amides, which exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess. researchgate.net

High-Resolution NMR Spectroscopy for Detailed Conformational and Reaction Pathway Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional (2D) NMR techniques like COSY, HSQC, and NOESY reveal connectivity and spatial relationships, which are key to determining the molecule's conformation.

The morpholine ring typically adopts a chair conformation. In the (3R,5S)- or cis-isomer, the two methyl groups would be expected to reside in equatorial positions to minimize steric strain, a hypothesis that can be confirmed through the analysis of proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) correlations.

NMR is also a powerful technique for real-time reaction monitoring to analyze reaction pathways. For example, in the synthesis of complex molecules like PQR626, a kinase inhibitor, a (3S,5R)-3,5-dimethylmorpholine moiety is attached to a 1,3,5-triazine (B166579) core. unimi.itresearchgate.net By acquiring NMR spectra at various time points during the reaction, one can observe the disappearance of reactant signals and the concurrent appearance of product signals. The changes in chemical shifts, particularly of the protons adjacent to the nitrogen atom and the carbons of the triazine ring, provide direct evidence of bond formation and allow for the calculation of reaction kinetics.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the (3R,5S)-3,5-dimethylmorpholine Ring

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C3-H, C5-H | 3.6 - 3.8 | 55 - 58 | Protons attached to carbons adjacent to the ring nitrogen (N-H), deshielded. |

| C2-H, C6-H | 2.8 - 3.0 (axial), 3.9 - 4.1 (equatorial) | 70 - 73 | Protons attached to carbons adjacent to the ring oxygen, showing distinct axial/equatorial shifts. |

| CH₃ | 1.1 - 1.3 | 18 - 20 | Methyl group protons and carbons, typically found in the shielded (upfield) region. |

| N4-H | Variable (1.5 - 3.0) | N/A | Amine proton shift is variable and depends on solvent and concentration. |

Mass Spectrometry Techniques for Investigating Reaction Mechanisms and Derivatization Patterns

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds and for probing reaction mechanisms. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.

In the context of reaction monitoring, MS can track the formation of intermediates and products. For instance, in a stepwise derivatization of a cyanuric chloride core with different morpholine amines, ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to detect the mass of the starting material, the mono-substituted intermediate, and the final di-substituted product. unimi.it This provides clear evidence for the proposed reaction sequence.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. The fragmentation pattern of a derivatized morpholine compound is a unique fingerprint that can confirm the structure and identify the points of derivatization. For this compound, a characteristic fragmentation would be the loss of the amine group or cleavage of the morpholine ring at specific bonds, providing unequivocal evidence of the core structure.

Table 3: Expected Mass Spectrometry Data for a Derivatization Reaction

| Species | Expected [M+H]⁺ (Da) | Key MS/MS Fragment Ion (m/z) | Interpretation |

| This compound | 131.1179 | 114.1121 | The protonated molecular ion. Fragment corresponds to the loss of the NH₂ group. |

| Mono-substituted Triazine Intermediate | 295.1435 | 130.0512 | Mass confirms the addition of one morpholine-amine unit to the dichlorotriazine core. |

| Final Di-substituted Product | 408.2520 | 294.1360 | Mass confirms the addition of a second amine. Fragment shows the loss of one morpholine-amine moiety. |

By combining these advanced analytical methodologies, researchers can achieve a comprehensive understanding of the structure, stereochemistry, and reactivity of complex molecules like this compound, ensuring the purity and confirming the identity of compounds synthesized in chemical research.

Future Research Directions and Emerging Opportunities for 3r,5s 3,5 Dimethylmorpholin 4 Amine

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery Research

There is no published research on the integration of (3R,5S)-3,5-dimethylmorpholin-4-amine with automated synthesis platforms or its use in high-throughput screening campaigns. The potential for this compound in such applications remains unexplored. Future work in this area would first require the development of a reliable and scalable synthetic route to the molecule, which could then be adapted for automated processes.

Exploration of Novel Bioconjugation and Bioorthogonal Labeling Strategies

Currently, there are no established bioconjugation or bioorthogonal labeling strategies that utilize this compound. The primary amine handle present in the molecule suggests that it could theoretically be functionalized for such purposes, but no specific methodologies have been developed or reported in the scientific literature.

Applications in Advanced Materials Science and Supramolecular Chemistry Research

The potential applications of this compound in the fields of advanced materials science and supramolecular chemistry have not been investigated. There are no reports of its incorporation into polymers, metal-organic frameworks, or other supramolecular assemblies. Its specific stereochemistry and functional groups could offer unique properties, but this remains a hypothetical consideration without experimental data.

Computational Design of Next-Generation Chiral Catalysts and Reagents Based on the Scaffold

No computational studies or experimental work have been published on the design of next-generation chiral catalysts or reagents based on the this compound scaffold. While the chiral nature of the molecule makes it a theoretical candidate for such applications, its efficacy and potential as a ligand or catalyst are unknown.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Conditions | Reference |

|---|---|---|

| Cyclization | Ethanol, HCl, 24h, RT | |

| Nucleophilic Substitution | Acetonitrile, 60°C, 8h | |

| Purification | Crystallization from methanol/water |

Advanced: How can researchers resolve enantiomeric excess (ee) discrepancies observed in synthesized batches of this compound?

Answer:

Discrepancies in ee often arise from incomplete stereochemical control or side reactions. Methodological solutions include:

- Analytical Techniques :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose derivatives) to quantify ee .

- NMR with Chiral Shift Reagents : Europium complexes differentiate enantiomers via distinct splitting patterns .

- Process Optimization :

- Flow Reactors : Continuous flow systems improve reaction homogeneity and reduce by-products .

- In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation to adjust conditions dynamically .

Basic: Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Answer:

- X-ray Crystallography : Provides definitive proof of stereochemistry by resolving bond angles and spatial arrangement (e.g., C5—O6—C7 angles in ) .

- NMR Spectroscopy :

- 1H/13C NMR : Assign diastereotopic protons (e.g., methyl groups at C3/C5) and coupling constants (J values) to confirm spatial relationships .

- 2D NOESY : Correlates proximal protons to validate chair conformations in the morpholine ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns .

Advanced: What strategies can mitigate by-product formation during the cyclization step in the synthesis of this compound?

Answer:

By-products like regioisomers or open-chain intermediates arise from competing reaction pathways. Mitigation strategies include:

- Temperature Modulation : Lower temperatures (0–10°C) favor cyclization over polymerization .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate ring closure while suppressing side reactions .

- Solvent Effects : High-dielectric solvents (e.g., DMF) stabilize transition states for cyclization .

Contradiction Note : uses ethanol/HCl for cyclization, while prefers methanol with aliphatic amines. Researchers must empirically validate conditions based on substrate reactivity .

Basic: How can researchers validate the purity of this compound for biological assays?

Answer:

- Chromatographic Methods :

- Thermal Analysis :

Advanced: What computational tools can predict the reactivity of this compound in novel reaction systems?

Answer:

- DFT Calculations : Model transition states for stereoselective reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent choices .

- Docking Studies : Explore binding modes with biological targets (e.g., enzymes in ) to guide derivatization .

Basic: What are the key stability considerations for storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.